

# Application Notes and Protocols: Synthesis of O-Desmethyl Midostaurin

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Compound of Interest		
Compound Name:	O-Desmethyl Midostaurin	
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## Introduction

**O-Desmethyl Midostaurin** (also known as CGP62221) is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] The biological activity of **O-Desmethyl Midostaurin** necessitates its availability as a reference standard for pharmacokinetic and metabolic studies, as well as for further investigation into its distinct pharmacological profile. This document provides a detailed protocol for the chemical synthesis of **O-Desmethyl Midostaurin** in a research laboratory setting. The described procedure is based on the selective O-demethylation of the parent drug, Midostaurin.

# **Data Presentation**

The following table summarizes the key quantitative data associated with the synthesis of **O-Desmethyl Midostaurin**.



Parameter	Value	Notes
Starting Material	Midostaurin	Commercially available or synthesized.
Product	O-Desmethyl Midostaurin	
Molecular Formula	C34H28N4O4	_
Molecular Weight	556.61 g/mol	_
Reaction Type	O-Demethylation	_
Reagent	Boron tribromide (BBr3)	A common and effective reagent for the cleavage of aryl methyl ethers.[2][3][4]
Solvent	Dichloromethane (DCM)	Anhydrous, reaction grade.
Reaction Temperature	-78 °C to Room Temperature	Gradual warming is crucial for selectivity.
Reaction Time	12-24 hours	Monitored by TLC or LC-MS.
Typical Yield	60-75%	Estimated based on similar BBr3-mediated demethylations of complex natural products.
Purity (Post-purification)	>95%	Determined by HPLC.[5][6]
Purification Method	Preparative HPLC or Flash Chromatography	

# **Experimental Protocol**

This protocol details the synthesis of **O-Desmethyl Midostaurin** from Midostaurin via O-demethylation using Boron tribromide.

### Materials:

Midostaurin



- Boron tribromide (BBr3), 1M solution in Dichloromethane (DCM)
- Anhydrous Dichloromethane (DCM)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate (NaHCO3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na2SO4)
- Deionized water
- · Round-bottom flasks
- · Magnetic stirrer and stir bar
- Septa and needles
- Argon or Nitrogen gas supply
- Low-temperature bath (e.g., dry ice/acetone)
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- High-performance liquid chromatography (HPLC) system for purification and analysis

### Procedure:

- Reaction Setup:
  - In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve
     Midostaurin (1 equivalent) in anhydrous DCM.



Cool the solution to -78 °C using a dry ice/acetone bath.

### Reagent Addition:

- Slowly add a 1M solution of Boron tribromide in DCM (3-5 equivalents) to the cooled Midostaurin solution dropwise via a syringe.
- The reaction mixture may change color upon addition of the reagent.

### Reaction:

- Allow the reaction mixture to stir at -78 °C for 1-2 hours.
- Gradually warm the reaction to room temperature and let it stir for 12-24 hours.
- Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material.

### Quenching:

- Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
- Carefully and slowly quench the reaction by the dropwise addition of methanol. This will react with the excess BBr3.
- After the initial vigorous reaction subsides, add deionized water to the mixture.

### Work-up:

- Transfer the mixture to a separatory funnel.
- Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
- Extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers and wash with brine.



 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

### • Purification:

- The crude product can be purified by preparative HPLC or flash column chromatography on silica gel.
- A suitable eluent system for chromatography would be a gradient of methanol in dichloromethane.
- Collect the fractions containing the desired product and concentrate them under reduced pressure.

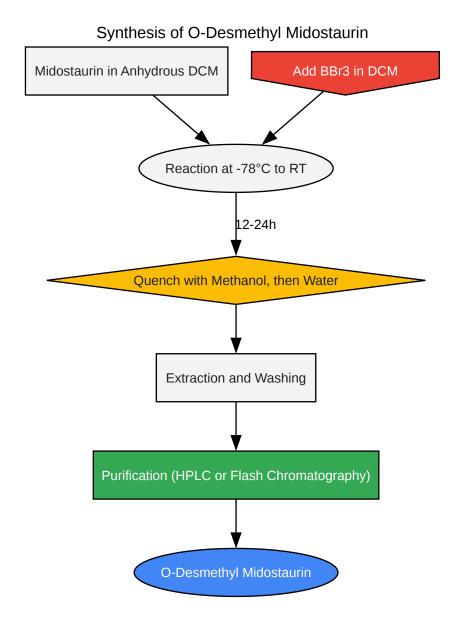
### Characterization:

 Confirm the identity and purity of the synthesized O-Desmethyl Midostaurin using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and HPLC.

# **Visualizations**

Synthetic Workflow Diagram







# Inhibition Midostaurin / O-Desmethyl Midostaurin Inhibits inhibits Receptor Tyrosine Kinases FLT3 KIT Downstream/Signaling Pathways STAT5 RAS-RAF-MEK-ERK PI3K-AKT-mTOR Cellular Outcomes

### Midostaurin and O-Desmethyl Midostaurin Mechanism of Action

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